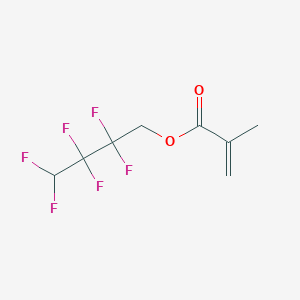
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate is a fluorinated methacrylate ester with the molecular formula C8H8F6O2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2,2,3,3,4,4-hexafluorobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymerization: Fluorinated polymers with high thermal and chemical resistance.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 2,2,3,3,4,4-hexafluorobutanol.
Scientific Research Applications
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its chemical stability and low toxicity.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The fluorinated groups provide high thermal stability and chemical resistance, while the methacrylate group allows for easy polymerization. The molecular targets and pathways involved include the formation of covalent bonds with other monomers during polymerization .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate stands out due to its specific combination of fluorinated groups and methacrylate ester, providing a unique balance of chemical resistance, thermal stability, and polymerization capability. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
45168-50-1 |
|---|---|
Molecular Formula |
C8H8F6O2 |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluorobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(11,12)8(13,14)6(9)10/h6H,1,3H2,2H3 |
InChI Key |
IKZYSJAHCZYFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















